molecular formula C17H21N7O2 B11080604 N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B11080604
M. Wt: 355.4 g/mol
InChI Key: OMEYOIQYCMDZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a nitrophenyl group and two pyrrolidinyl groups attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine typically involves the reaction of 4-nitroaniline with cyanuric chloride in the presence of a base, followed by the introduction of pyrrolidine groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the electrophilic carbon of cyanuric chloride, followed by the addition of pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and automated systems can help in scaling up the production while maintaining the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, solvents like dichloromethane or acetonitrile, and bases like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-(4-aminophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized triazine derivatives with additional functional groups.

Scientific Research Applications

N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-4,6-dimorpholin-1-yl-1,3,5-triazin-2-amine
  • N-(4-nitrophenyl)-4,6-dipiperidin-1-yl-1,3,5-triazin-2-amine
  • N-(4-nitrophenyl)-4,6-diethylamino-1,3,5-triazin-2-amine

Uniqueness

N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine is unique due to the presence of pyrrolidinyl groups, which impart specific steric and electronic properties to the molecule. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar triazine derivatives.

Properties

Molecular Formula

C17H21N7O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H21N7O2/c25-24(26)14-7-5-13(6-8-14)18-15-19-16(22-9-1-2-10-22)21-17(20-15)23-11-3-4-12-23/h5-8H,1-4,9-12H2,(H,18,19,20,21)

InChI Key

OMEYOIQYCMDZKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.